molecular formula C27H26N2O6 B11509803 3-(2-Hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11509803
M. Wt: 474.5 g/mol
InChI Key: PJFUKQUHHPUDEJ-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a naphthyl group, and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a hydroxy-methoxyphenyl derivative with a naphthyl-substituted intermediate, followed by cyclization to form the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C27H26N2O6/c1-3-13-27(26(33)34)22-21(23(28-27)18-12-11-16(35-2)14-20(18)30)24(31)29(25(22)32)19-10-6-8-15-7-4-5-9-17(15)19/h4-12,14,21-23,28,30H,3,13H2,1-2H3,(H,33,34)

InChI Key

PJFUKQUHHPUDEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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